molecular formula C30H32N4O5S B2963672 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 317328-40-8

3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2963672
CAS No.: 317328-40-8
M. Wt: 560.67
InChI Key: NSJXIXHXJQHYKC-UHFFFAOYSA-N
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Description

The compound 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanyl-linked 2-oxo-2-phenylethyl moiety at position 3. The benzamide moiety is further substituted with triethoxy groups at positions 3, 4, and 4.

The triethoxy groups likely enhance lipophilicity, influencing membrane permeability and bioavailability compared to methoxy or unsubstituted analogs .

Properties

IUPAC Name

3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-4-37-25-17-22(18-26(38-5-2)28(25)39-6-3)29(36)31-19-27-32-33-30(34(27)23-15-11-8-12-16-23)40-20-24(35)21-13-9-7-10-14-21/h7-18H,4-6,19-20H2,1-3H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJXIXHXJQHYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, aryl amines, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Benzamide Substituents Triazole Substituents Sulfanyl-Linked Group Molecular Weight (g/mol)* Notable Properties/Activities
Target Compound 3,4,5-Triethoxy 4-Phenyl 2-Oxo-2-phenylethyl ~650.7† High lipophilicity; potential CNS activity
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-(2-Methoxyphenyl) 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl ~635.6 Possible HDAC inhibition; antimicrobial
N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide Unsubstituted benzamide 4-(2-Phenylethyl) Pyrazole-thiophene hybrid ~680.8 Enhanced π-π stacking; kinase inhibition
N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide 2-(Trifluoromethyl) 4-(4-Nitrophenyl) 5-Methyl-1,3,4-thiadiazol-2-ylamino ~665.6 Electron-withdrawing groups; antiviral
4-Butoxy-N-[[4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl]benzamide 4-Butoxy 4-(3,4-Dichlorophenyl) Methylthio ~522.1 Antifungal; moderate logP

*Molecular weights estimated using atomic masses.
†Calculated based on formula C₃₄H₃₅N₅O₅S.

Key Observations:

Benzamide Substituents :

  • The triethoxy groups in the target compound increase steric bulk and lipophilicity compared to analogs with trimethoxy () or unsubstituted benzamides (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce reactivity in nucleophilic environments .

Sulfanyl-Linked Moieties :

  • The 2-oxo-2-phenylethyl group in the target compound offers a ketone for hydrogen bonding, contrasting with thiadiazole () or benzothiazole () groups, which may engage in π-stacking or metal coordination .

Biological Activity

3,4,5-Triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities. The findings are based on diverse research studies and case analyses.

Chemical Structure

The compound's structure is characterized by the following components:

  • Triazole ring : Imparts significant biological activity.
  • Benzamide moiety : Contributes to the compound's stability and interaction with biological targets.
  • Ethoxy groups : Enhance solubility and bioavailability.

Antimicrobial Activity

Research has shown that compounds similar to 3,4,5-triethoxy-N-benzamide exhibit notable antimicrobial properties. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Diaryltriazene derivativesStaphylococcus aureus, E. coli0.02 - 0.03 mg/mL
Triazene saltsCandida albicans, C. parapsilosisMIC = 9.937 µg/mL

These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Antifungal Activity

The antifungal efficacy of triazole derivatives has been extensively documented. The compound has shown activity against various fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans9.937
C. parapsilosisVariable

These results suggest that the compound could serve as a therapeutic agent in treating fungal infections resistant to standard treatments .

Anticancer Activity

The anticancer potential of similar triazole compounds has been evaluated in several studies:

Cancer Cell LineIC50 (µg/mL)
Burkitt lymphoma DAUDI4.91
Human colon adenocarcinoma HT-295.59

These findings indicate that the compound may inhibit tumor cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The proposed mechanisms by which 3,4,5-triethoxy-N-benzamide exerts its biological effects include:

  • Inhibition of nucleic acid synthesis : Similar compounds have shown the ability to interfere with DNA replication in microbial cells.
  • Disruption of cell membrane integrity : This leads to increased permeability and eventual cell death.
  • Induction of apoptosis in cancer cells : The compound may trigger programmed cell death pathways in neoplastic cells.

Case Studies

  • Antimicrobial Efficacy Study : A study involving the evaluation of triazene derivatives against multidrug-resistant bacteria highlighted their potential as alternatives to conventional antibiotics due to their low MIC values against resistant strains .
  • Anticancer Screening : A comprehensive screening of triazene compounds revealed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development .

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